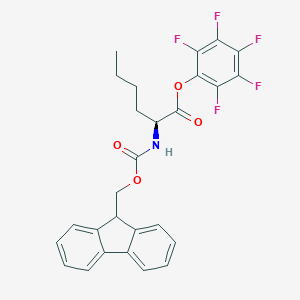

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate

Description

(S)-Perfluorophenyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoate is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. It serves as a critical intermediate in peptide synthesis, particularly for introducing non-natural amino acids or modifying peptide backbones. The compound features a perfluorophenyl (Pfp) ester group, which enhances its reactivity in coupling reactions due to the electron-withdrawing nature of the fluorine substituents . The Fmoc group provides temporary protection for the amine during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. Its hexanoate backbone offers flexibility in designing hydrophobic or elongated peptide chains. Analytical characterization, including NMR and mass spectrometry, confirms its structural integrity .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPORTZOERPWAMY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583797 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121593-77-9 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Fmoc-Nle-OPfp, also known as (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate or Fmoc-L-2-aminohexanoic acid-OPfp, is primarily used in the field of proteomics research. The primary target of this compound is the amine group of amino acids. The Fmoc group acts as a protecting group for these amines during peptide synthesis.

Mode of Action

The Fmoc group in Fmoc-Nle-OPfp is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which serves to protect the amine during subsequent reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS). The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread.

Result of Action

The primary result of the action of Fmoc-Nle-OPfp is the protection of the amine group during peptide synthesis. This allows for the selective reaction of other functional groups in the peptide chain. Once the Fmoc group is removed, the amine is free to participate in subsequent reactions.

Action Environment

The action of Fmoc-Nle-OPfp is influenced by various environmental factors. For instance, the efficiency of Fmoc group removal can be affected by the concentration of the base, the temperature, and the reaction time. Additionally, the stability of Fmoc-Nle-OPfp may be affected by factors such as pH and temperature.

Biological Activity

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid, is a synthetic organic compound characterized by its complex structure that includes a fluorene moiety, a perfluorophenyl group, and an amino acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis and drug development.

Structural Characteristics

The molecular formula of this compound is C25H18F5NO4, with a molecular weight of 491.41 g/mol. The presence of a chiral center at the second carbon indicates its potential for diverse biological interactions. The fluorenylmethoxycarbonyl group serves as a protecting group in peptide synthesis, while the perfluorophenyl substitution may enhance lipophilicity and alter interactions with biological targets .

Biological Activity

The biological activity of this compound can be examined through several key areas:

2. Enzyme Inhibition

Given the structural features of this compound), it may interact with various enzymes. Compounds with similar fluorinated aromatic systems have been studied for their inhibitory effects on histone deacetylases (HDACs), which play critical roles in gene regulation and cancer progression. The introduction of fluorine into the structure has been linked to increased potency in enzyme inhibition .

3. Molecular Docking Studies

Molecular docking studies can provide insights into how this compound interacts with biological targets. By employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), researchers can evaluate binding affinities and thermodynamic parameters, which are essential for understanding pharmacological profiles.

Case Studies

While direct case studies on this compound are scarce, related compounds have shown that structural modifications can significantly influence biological activity:

| Compound | MIC (µM) | MBC (µM) | Activity Description |

|---|---|---|---|

| MA-1156 | 16 | 16 | Strong antibacterial activity against S. aureus |

| MA-1115 | 32 | 32 | Moderate antibacterial activity |

| MA-1116 | 64 | 128 | Lower activity compared to MA-1156 |

| MA-1113 | 128 | Not detected | Minimal activity |

This table illustrates the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of related fluoroaryl compounds, highlighting how structural variations impact efficacy against bacterial strains .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the development of peptide-based drugs. Its structure allows for the incorporation of fluorinated amino acids, which can enhance the pharmacokinetic properties of peptides. The fluorine atoms can improve metabolic stability and increase lipophilicity, facilitating better cell membrane penetration and bioavailability .

1.2 Targeted Drug Delivery

Research indicates that (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate can be used in targeted drug delivery systems, particularly in conjugates designed to bind selectively to cancer cells. The fluorinated moiety aids in the design of drug conjugates that exhibit high affinity for specific receptors overexpressed in tumors, such as chondroitin sulfate proteoglycans . This specificity can minimize off-target effects and enhance therapeutic efficacy.

Materials Science

2.1 Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with unique properties. The presence of fluorine enhances thermal stability and chemical resistance, making these materials suitable for applications in harsh environments .

2.2 Surface Modification

Fluorinated compounds are known to impart hydrophobic characteristics when used in surface treatments. This property is advantageous in various applications, including anti-fogging coatings and self-cleaning surfaces, where reduced surface energy leads to lower adhesion of dirt and water .

Analytical Chemistry

3.1 Chromatography

In analytical chemistry, this compound serves as a chiral derivatizing agent for the separation of enantiomers in chromatographic techniques. Its ability to form stable complexes with analytes improves resolution and detection limits in high-performance liquid chromatography (HPLC) .

3.2 Mass Spectrometry

The compound's unique structure allows it to be used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enhancing the ionization efficiency of biomolecules such as peptides and proteins. This application is crucial for proteomics studies where sensitivity and accuracy are paramount .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a family of Fmoc-protected amino acid esters. Below is a comparative analysis with structurally related analogs:

Key Findings:

Reactivity : The Pfp ester in the target compound confers superior leaving-group ability compared to methyl or free carboxylic acid derivatives, reducing the need for additional coupling agents . In contrast, methyl esters (e.g., ) require hydrolysis or activation before use.

Backbone Flexibility: The hexanoate chain offers greater conformational flexibility compared to shorter analogs (e.g., propanoate derivatives), making it suitable for designing peptides with extended hydrophobic domains .

Orthogonal Protection : Dual-protected lysine derivatives (e.g., ) enable selective deprotection strategies, which are absent in the target compound but critical for synthesizing branched peptides .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group acts as a temporary protecting group for the amino acid’s α-amine during solid-phase peptide synthesis (SPPS). Its orthogonal stability under basic conditions allows selective deprotection using piperidine (20% v/v in DMF), enabling sequential peptide elongation. The perfluorophenyl ester serves as a reactive leaving group, facilitating efficient coupling with amino acid residues .

Q. What are the critical steps in synthesizing this compound?

Synthesis involves:

- Step 1 : Protection of lysine’s ε-amine with Boc (tert-butoxycarbonyl) and α-amine with Fmoc-Cl in acetonitrile under argon, yielding intermediate 2a (97.3% purity) .

- Step 2 : Activation of the carboxyl group with perfluorophenyl triflate to form the ester.

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via H/C NMR and mass spectrometry .

Q. What safety precautions are required when handling this compound?

Key precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319).

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335).

- Storage : Room temperature in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS using this compound?

Optimization strategies:

Q. How do researchers resolve contradictions in biological activity data across experimental models?

Contradictions (e.g., oxidative stress protection vs. no effect) may arise from:

- Model Differences : In vitro cell lines (e.g., C2C12 myotubes) vs. in vivo rodent models.

- Dosage Variability : Adjust concentrations to mimic physiological conditions.

- Controls : Include Fmoc-deprotected analogs to isolate the compound’s contribution .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

- NMR Spectroscopy : H/C NMR to verify Fmoc and perfluorophenyl group integration (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with ESI-MS to detect impurities (<1%) .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. How does the perfluorophenyl ester enhance reactivity compared to other leaving groups?

The electron-withdrawing perfluorophenyl group increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by amino groups in SPPS. This outperforms pentafluorophenyl esters in coupling rates under mild conditions (e.g., room temperature, 1 hr) .

Q. What strategies mitigate racemization during peptide synthesis?

- Low-Temperature Activation : 0–4°C reduces base-catalyzed racemization.

- Additives : HOBt or Oxyma suppresses epimerization by scavenging free carboxylates.

- Time Control : Limit coupling steps to ≤2 hr to prevent prolonged exposure to basic conditions .

Q. How should stability studies be designed for long-term storage?

Q. What in vitro/in vivo models are suitable for studying peptides synthesized with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.